molecular formula C15H10FNO2 B2643295 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 383147-36-2

1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone

Cat. No.: B2643295
CAS No.: 383147-36-2
M. Wt: 255.248
InChI Key: FTFKSPMNZBTEOQ-UHFFFAOYSA-N
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Description

1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is an organic compound with the molecular formula C15H10FNO2 and a molecular weight of 255.24 g/mol . This compound is known for its unique structure, which includes a fluorophenyl group and a benzisoxazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminophenol to form the benzisoxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s ability to permeate biological membranes and bind to target molecules .

Comparison with Similar Compounds

1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can be compared with other similar compounds, such as:

    1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: This compound has a similar structure but with a fluorine atom at a different position on the phenyl ring.

    1-[3-(3-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and biological activities.

    1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone:

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9(18)10-5-6-14-13(8-10)15(19-17-14)11-3-2-4-12(16)7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFKSPMNZBTEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320601
Record name 1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-36-2
Record name 1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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